molecular formula C4H9NO2S3 B3230537 N-[bis(methylsulfanyl)methylidene]methanesulfonamide CAS No. 13068-10-5

N-[bis(methylsulfanyl)methylidene]methanesulfonamide

Cat. No.: B3230537
CAS No.: 13068-10-5
M. Wt: 199.3 g/mol
InChI Key: BEAVGOPNGFVGBG-UHFFFAOYSA-N
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Description

N-[bis(methylsulfanyl)methylidene]methanesulfonamide (CAS 13068-10-5) is a specialized sulfonamide derivative that serves as a versatile synthon and key synthetic intermediate in organic chemistry . Its molecular structure features a central methanesulfonamide group linked via an imine bond (C=N) to a bis(methylsulfanyl)methylidene moiety, which confers unique reactivity patterns valuable for constructing complex molecular architectures . The compound has a molecular formula of C 4 H 9 NO 2 S 3 and a molecular weight of 199.3 g/mol . This reagent is primarily valued for its role in cyclocondensation reactions. It has been demonstrated to effectively participate in [4+2] cyclocondensation processes for synthesizing pyrimidine derivatives . This makes it a powerful building block for generating diverse heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. The methylsulfanyl (S-CH 3 ) groups within the molecule enhance its lipophilicity and can be further functionalized, offering additional handles for chemical modification and diversification in multi-step synthetic routes . Main Applications & Research Value: • A high-value building block for the synthesis of heterocyclic compounds, particularly pyrimidine derivatives . • Serves as a key intermediate in medicinal chemistry research for the development of new therapeutic candidates. • Used in methodological organic chemistry studies to develop novel synthetic transformations and routes. Please Note: This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[bis(methylsulfanyl)methylidene]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S3/c1-8-4(9-2)5-10(3,6)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAVGOPNGFVGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(methylsulfanyl)methylidene]methanesulfonamide typically involves the reaction of dimethyl sulfoxide (DMSO) with a suitable amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The product is typically purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[bis(methylsulfanyl)methylidene]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[bis(methylsulfanyl)methylidene]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[bis(methylsulfanyl)methylidene]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide

This analog (CAS: 2651-15-2) replaces the methanesulfonamide group with a 4-methylbenzenesulfonamide, resulting in the molecular formula C₁₀H₁₃NO₂S₃ and a molecular weight of 275.41 g/mol .

AVE-1625 (N-[1-[bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamide)

AVE-1625 (CAS: 358970-97-5) is a pharmacologically active methanesulfonamide derivative with a complex azetidinyl-aryl substituent system. Its structure includes halogen atoms (Cl, F), enhancing lipophilicity and binding affinity for biological targets, such as cannabinoid receptors . This contrasts with N-[bis(methylsulfanyl)methylidene]methanesulfonamide, which lacks aromatic or halogen substituents and is primarily used in synthetic chemistry rather than drug development.

Functional and Reactivity Comparisons

Methylsulfanyl Group Contributions

The bis(methylsulfanyl) groups in the target compound influence volatility and stability. Evidence from truffle metabolite studies shows that bis(methylsulfanyl)methane—a simpler analog—exhibits species-specific concentrations (e.g., 237–4360 μg/kg in Tuber magnatum vs. undetectable in T. borchii), suggesting methylsulfanyl moieties may confer stability in natural matrices . This property is absent in halogenated derivatives like AVE-1625, where substituents prioritize target binding over volatility.

Data Tables

Table 1. Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound 13068-10-5 C₄H₈N₂O₂S₃ 220.32 Bis(methylsulfanyl), methanesulfonamide Heterocyclic synthesis
N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide 2651-15-2 C₁₀H₁₃NO₂S₃ 275.41 4-Methylbenzenesulfonamide Structural analog research
AVE-1625 358970-97-5 C₂₄H₂₁Cl₂F₂N₂O₂S 513.40 4-Chlorophenyl, 3,5-difluorophenyl Pharmacological research
Compound 5m Not provided C₁₅H₂₄N₄O₃S 340.45 Diethylphenyl, ureido Antimicrobial agent

Biological Activity

N-[bis(methylsulfanyl)methylidene]methanesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Compound Overview

  • Chemical Structure : this compound features two methylsulfanyl groups attached to a methylidene carbon, contributing to its unique properties.
  • Molecular Formula : C₅H₁₃N₃O₂S₃
  • Molecular Weight : Approximately 295.81 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with readily available sulfonamide precursors.
  • Reagents : Methylsulfanyl reagents are introduced to form the bis(methylsulfanyl) moiety.
  • Reaction Conditions : The reactions are generally conducted under controlled temperatures and pH to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially through mechanisms involving enzyme inhibition or disruption of cellular processes.

  • Mechanism of Action : The compound may interact with specific enzymes or receptors, leading to the modulation of cellular functions critical for microbial survival.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

  • Case Study : A study involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in significant alterations in gene expression related to cell cycle regulation and apoptosis pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Sulfonamide Group : The sulfonamide moiety is crucial for binding interactions with biological targets.
  • Methylsulfanyl Groups : These groups enhance lipophilicity, facilitating better membrane penetration and interaction with cellular components.
Structural FeatureRole in Activity
Sulfonamide GroupCritical for target binding
Methylsulfanyl GroupsEnhance membrane penetration

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamideContains chlorobenzene moietyEnhanced stability and reactivity
N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamideContains dichlorobenzamideDifferent halogen substitution
N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamideMethyl instead of chlorineVariability in electron-donating properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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